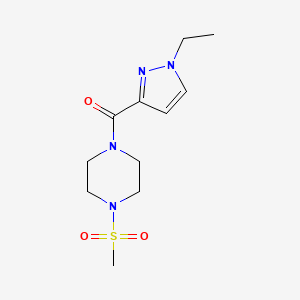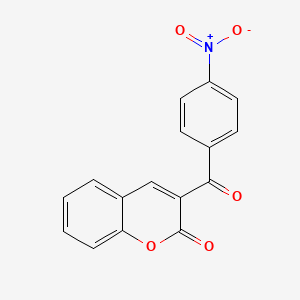![molecular formula C18H23N3O3 B6576746 3-cyclohexyl-6-[(4-ethoxyphenyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 863588-19-6](/img/structure/B6576746.png)
3-cyclohexyl-6-[(4-ethoxyphenyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclohexyl-6-[(4-ethoxyphenyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione (abbreviated as CEPTPD) is an organic compound that has been studied extensively in recent years. CEPTPD is a synthetic compound, and it has been found to have various biochemical and physiological effects.
科学研究应用
3-cyclohexyl-6-[(4-ethoxyphenyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. It has been found to have various biochemical and physiological effects, and it has been studied as a potential treatment for a variety of diseases and conditions. This compound has also been studied as a potential drug delivery system, as it has been found to be an effective vehicle for the delivery of drugs to target tissues.
作用机制
The mechanism of action of 3-cyclohexyl-6-[(4-ethoxyphenyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione is not yet fully understood. However, it is known that this compound binds to a variety of proteins in the body, including enzymes and receptors. This binding is thought to be responsible for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition has been found to be responsible for the antidepressant and anxiolytic effects of this compound. This compound has also been found to increase the levels of the neurotransmitter glutamate, which is involved in the regulation of memory and learning.
实验室实验的优点和局限性
There are several advantages to using 3-cyclohexyl-6-[(4-ethoxyphenyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione in laboratory experiments. This compound is a synthetic compound, and it is relatively easy to synthesize in the laboratory. It is also relatively stable, and it has a long shelf life. Furthermore, this compound is non-toxic and does not have any significant side effects. However, there are some limitations to using this compound in laboratory experiments. This compound is not water soluble, and it can be difficult to dissolve in aqueous solutions. Additionally, this compound is not very soluble in organic solvents, and it can be difficult to obtain a high concentration of this compound in solution.
未来方向
There are a number of potential future directions for research involving 3-cyclohexyl-6-[(4-ethoxyphenyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione. One potential direction is to further investigate its mechanism of action. In particular, more research is needed to better understand how this compound binds to proteins and how this binding is responsible for its biochemical and physiological effects. Additionally, more research is needed to investigate the potential therapeutic applications of this compound. Furthermore, more research is needed to investigate the potential of this compound as a drug delivery system. Finally, more research is needed to investigate the potential toxicity of this compound and the potential side effects of long-term use.
合成方法
3-cyclohexyl-6-[(4-ethoxyphenyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione is synthesized by a two-step process. The first step involves the reaction of cyclohexyl bromide with 4-ethoxyphenyl amine in the presence of a base. This reaction results in the formation of the cyclohexyl amine intermediate. The second step involves the reaction of the cyclohexyl amine intermediate with 1,2,3,4-tetrahydropyrimidine-2,4-dione in the presence of a base. This reaction results in the formation of the this compound.
属性
IUPAC Name |
3-cyclohexyl-6-(4-ethoxyanilino)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-2-24-15-10-8-13(9-11-15)19-16-12-17(22)21(18(23)20-16)14-6-4-3-5-7-14/h8-12,14,19H,2-7H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJWFPOBRKFJFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=O)N(C(=O)N2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B6576664.png)
![ethyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B6576669.png)
![5-ethyl-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)thiophene-2-sulfonamide](/img/structure/B6576678.png)
![1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B6576692.png)
![N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6576693.png)
![(4Z)-4-[(pyridin-3-yl)methylidene]-12-[2-(thiophen-2-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6576704.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B6576713.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-ethoxybenzamide](/img/structure/B6576718.png)
![2-(1,2-benzoxazol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6576726.png)
![N-methyl-2-{4-[4-(trifluoromethoxy)benzenesulfonamido]phenyl}acetamide](/img/structure/B6576734.png)
![1-(4-chloropyridine-2-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine](/img/structure/B6576736.png)
